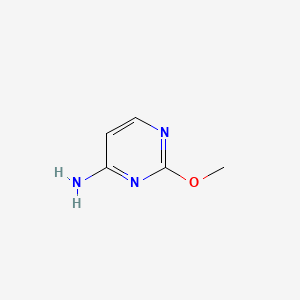

4-Amino-2-methoxypyrimidine

概述

描述

2-O-Methylcytosine: is a modified nucleoside derived from cytosine, where a methoxy group replaces the hydrogen atom at the 2’ position of the ribose moiety. This modification is commonly found in RNA molecules and plays a significant role in various biological processes .

准备方法

合成路线和反应条件: 2-O-甲基胞嘧啶可以通过几种方法合成。一种常见的方法是在碱如氢化钠存在下用甲基碘对胞嘧啶进行甲基化。 反应通常在无水溶剂如二甲亚砜中进行 .

工业生产方法: 2-O-甲基胞嘧啶的工业生产通常涉及使用优化条件的大规模甲基化反应,以确保高产率和纯度。 该工艺可能包括纯化步骤,例如重结晶或色谱法,以分离所需的产物 .

化学反应分析

反应类型: 2-O-甲基胞嘧啶会经历各种化学反应,包括:

氧化: 它可以被氧化生成 2-O-甲基尿嘧啶。

还原: 还原反应可以将其转化回胞嘧啶。

取代: 在特定条件下,甲氧基可以被其他官能团取代.

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 取代反应通常需要像钯碳这样的催化剂.

主要产物:

氧化: 2-O-甲基尿嘧啶

还原: 胞嘧啶

取代: 各种取代的胞嘧啶衍生物.

科学研究应用

Pharmaceutical Development

4-Amino-2-methoxypyrimidine serves as a critical intermediate in synthesizing various pharmaceuticals, especially in developing antiviral and anticancer agents. Its structural features allow for modifications that enhance therapeutic efficacy.

Case Studies:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this pyrimidine have shown significant inhibition of tumor growth in xenograft models, with IC50 values indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

- Antiviral Properties: The compound has been explored for its potential in treating viral infections, particularly through mechanisms that disrupt viral replication processes.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. These formulations aim to improve crop yield and protect plants from pests.

Research Findings:

- Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of specific plant pathogens, showcasing their potential as environmentally friendly alternatives to conventional pesticides .

Biochemical Research

This compound plays a vital role in biochemical research, particularly concerning nucleic acid metabolism. It aids researchers in understanding genetic processes and identifying potential therapeutic targets for diseases related to nucleic acid dysfunction.

Applications:

- Enzyme Interactions: this compound is used to study enzyme interactions that are crucial for DNA and RNA synthesis, providing insights into genetic regulation mechanisms.

Diagnostic Reagents

Due to its unique chemical properties, this compound is suitable for use in diagnostic tests. It enhances the accuracy of assays that require specific interactions with biological molecules.

Example Applications:

- The compound has been incorporated into diagnostic kits for detecting specific biomarkers associated with diseases, improving sensitivity and specificity .

Material Science

In material science, this compound is being explored for developing novel materials such as polymers and coatings. These materials can offer improved durability and functionality across various applications.

Research Insights:

作用机制

2-O-甲基胞嘧啶通过修饰 RNA 分子的结构和功能来发挥其作用。2’ 位的甲氧基通过保护其免受酶降解来增强 RNA 的稳定性。 这种修饰还会影响 RNA-蛋白质相互作用,并可以改变信使 RNA 的翻译效率 .

分子靶点和通路:

RNA 稳定性: 通过防止降解来增强 RNA 的稳定性。

基因表达: 通过影响 RNA 加工和翻译来调节基因表达。

表观遗传调控: 参与调节基因活性的表观遗传机制.

相似化合物的比较

类似化合物:

5-甲基胞嘧啶: 另一种修饰核苷,在胞嘧啶的 5’ 位有一个甲基。

2-O-甲基腺苷: 类似的修饰,其中甲氧基连接到腺苷。

2-O-甲基鸟苷: 鸟苷衍生物,在 2’ 位有一个甲氧基.

独特性: 2-O-甲基胞嘧啶在其 2’ 位的特定修饰是独一无二的,这显着影响 RNA 的稳定性和功能。 与主要影响 DNA 的 5-甲基胞嘧啶不同,2-O-甲基胞嘧啶主要存在于 RNA 中,并在转录后调控中发挥关键作用 .

生物活性

4-Amino-2-methoxypyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of an amino group and a methoxy group, has been studied for its potential therapeutic applications, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 150.14 g/mol. The structure contributes to its reactivity and biological activity:

- Functional Groups : The amino group (-NH2) and methoxy group (-OCH3) enhance its interaction with biological targets.

- Pyrimidine Ring : The aromatic nature of the pyrimidine ring facilitates binding to various receptors.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Adenosine Receptor Antagonism : The compound acts as an antagonist for adenosine receptors, which are implicated in numerous physiological processes. This antagonism can potentially lead to therapeutic effects in conditions like cancer and inflammation.

- Inhibition of Kinases : Studies have shown that derivatives of this compound can inhibit key kinases involved in cell proliferation and survival, including B-Raf and Aurora kinases. These kinases are critical targets in cancer therapy due to their roles in tumor growth .

Synthesis Methods

Several synthetic routes have been developed to produce this compound efficiently:

- Conventional Synthesis : Utilizing starting materials such as 2-chloro-4-methoxypyrimidine, followed by amination reactions.

- High-Yield Methods : Many reactions yield over 90%, making them practical for laboratory synthesis.

Table 1: Biological Activities of this compound

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231). The IC50 values for these compounds ranged from low micromolar concentrations, indicating potent anti-tumor activity .

- Kinase Inhibition : A novel class of thienopyrimidine derivatives based on the structure of this compound has shown promising results as B-Raf inhibitors with IC50 values in the nanomolar range. This suggests that modifications to the core structure can enhance biological activity significantly .

- Inflammatory Response Modulation : Research indicates that analogs of this compound can reduce prostaglandin E2 (PGE2) levels, which are often elevated in inflammatory conditions. Compounds exhibiting high efficacy in PGE2 reduction may serve as leads for developing anti-inflammatory drugs .

属性

IUPAC Name |

2-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYLZDVDOQLEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186543 | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-O-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3289-47-2 | |

| Record name | 2-O-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-O-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。